molecular formula C6H8B2O4 B1267935 1,3-Benzenediboronic acid CAS No. 4612-28-6

1,3-Benzenediboronic acid

Cat. No. B1267935
CAS RN: 4612-28-6
M. Wt: 165.75 g/mol
InChI Key: UXPAASVRXBULRG-UHFFFAOYSA-N
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Description

1,3-Benzenediboronic acid, also known as (3-boronophenyl)boronic acid, is a chemical compound with the molecular formula C6H8B2O4 . It has a molecular weight of 165.75 g/mol . The compound is known for its use in the synthesis of various chemical structures .


Synthesis Analysis

The synthesis of a covalent organic framework based on the low-symmetry 1,3-benzenediboronic acid precursor has been reported . Two distinct polymorphs, a honeycomb network and Sierpiński triangles, were obtained as elucidated by scanning tunneling microscopy .


Molecular Structure Analysis

The molecular structure of 1,3-Benzenediboronic acid is characterized by a monoclinic C2/c crystal system with a = 6.994 (1)Å, b = 7.124 (1)Å, c = 15.025 (3)Å, β = 97.70 (3)° . The compound has a topological polar surface area of 80.9 Ų .


Chemical Reactions Analysis

1,3-Benzenediboronic acid has been involved in [2+2] photodimerization reactions . The compound also exhibits interconnected acidity and binding phenomena with diols .


Physical And Chemical Properties Analysis

1,3-Benzenediboronic acid has a molecular weight of 165.75 g/mol and a complexity of 128 . It has 4 hydrogen bond donors and acceptors, and 2 rotatable bonds . The compound has an exact mass of 166.0608691 g/mol and a monoisotopic mass of 166.0608691 g/mol .

Scientific Research Applications

Supramolecular Chemistry

1,3-Benzenediboronic acid is utilized in the construction of cocrystals through hydrogen bonding with bipyridines. This process is significant in supramolecular chemistry for creating frameworks that can undergo reactions like photodimerization within solid states .

Electronics

In the field of electronics, 1,3-Benzenediboronic acid is a key component in the design of covalent organic frameworks (COFs) that are used for optoelectronic applications such as sensors, photocatalysts, and light-emitting diodes .

Medicine

Although direct applications in medicine are not extensively documented, 1,3-Benzenediboronic acid serves as a precursor for compounds like 1,3-dihydroxybenzene, which may have further relevance in pharmaceutical synthesis .

Materials Science

1,3-Benzenediboronic acid contributes to materials science by aiding in the synthesis of novel materials, including porous structures for gas storage and separation, which have implications for environmental and energy-related applications .

Environmental Science

The compound’s role in environmental science is linked to its use in creating materials that can adapt to environmental changes, such as sensors for detecting saccharides and other substances .

Analytical Chemistry

In analytical chemistry, 1,3-Benzenediboronic acid is part of the synthesis of frameworks that can be analyzed using various methods like IR, NMR, and XRD to understand their structure and properties .

Agriculture

While specific applications in agriculture are not prominent, the chemical properties of 1,3-Benzenediboronic acid suggest potential uses in the synthesis of agrochemicals or as a structural component in materials used in agricultural technologies .

Energy Storage

1,3-Benzenediboronic acid is instrumental in linking graphene layers to form graphene oxide frameworks, which show promise as anode materials for Na-ion batteries, offering high storage capacity and stability .

Safety and Hazards

1,3-Benzenediboronic acid is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

1,3-Benzenediboronic acid has been used in the synthesis of unique boron-containing 3D structures . These structures have potential applications in molecular recognition, stabilization of reactive species, and supramolecular catalysis .

properties

IUPAC Name

(3-boronophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPAASVRXBULRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282315
Record name 1,3-benzenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediboronic acid

CAS RN

4612-28-6
Record name 4612-28-6
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Record name 1,3-benzenediboronic acid
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Record name 1,3-Benzenediboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-Benzenediboronic acid interact with other molecules, and what are the downstream effects of these interactions?

A: 1,3-Benzenediboronic acid (1,3-BDBA) primarily interacts with molecules containing diols or polyols through the formation of boronate ester bonds. This interaction is reversible and sensitive to pH and the presence of oxidizing agents like hydrogen peroxide. []

  • On-surface synthesis: 1,3-BDBA can undergo dehydration reactions with water on surfaces, leading to the formation of covalent organic frameworks, such as Sierpiński triangles. [, ] This self-assembly process is influenced by the concentration of 1,3-BDBA. []
  • Polymer synthesis: 1,3-BDBA reacts with diols or polyols to form polymers. For example, it reacts with 5-octyloxy-1,3-benzenediboronic acid pinacolate to form all-cis poly(m-phenylenevinylene)s (PmPVs) via Suzuki-Miyaura polycondensation. [] It can also form mesoporous polyboronate materials with hexane-1,2,5,6-tetrol, with properties influenced by the diastereomeric excess of the tetrol and the orientation of the boronic acid groups. []
  • Stimuli-responsive materials: The boronate ester bonds formed by 1,3-BDBA are susceptible to oxidation by hydrogen peroxide. This property allows the creation of stimuli-responsive hydrogels where the release of encapsulated molecules, like insulin, can be triggered by H2O2. []

Q2: What is the structural characterization of 1,3-Benzenediboronic acid?

A2: 1,3-Benzenediboronic acid consists of a benzene ring with two boronic acid (-B(OH)2) groups substituted at the 1 and 3 positions.

    Q3: Can you explain the material compatibility and stability of 1,3-Benzenediboronic acid in various applications?

    A3: 1,3-BDBA demonstrates versatility in material science due to its ability to form robust covalent bonds and self-assemble into ordered structures.

    • Covalent Organic Frameworks (COFs): 1,3-BDBA serves as a reliable building block for COFs. Its use allows for the creation of materials with varying pore sizes and crystallinity, depending on reaction conditions. [, ]
    • Stimuli-Responsive Materials: The sensitivity of boronate ester bonds to oxidation by H2O2 makes 1,3-BDBA suitable for developing materials with controlled release properties. This has potential applications in drug delivery systems. []
    • Polymers: 1,3-BDBA enables the synthesis of polymers like PmPVs, with potential applications in organic electronics and photonics. []

    Q4: What are the cocrystallization properties of 1,3-Benzenediboronic acid?

    A: 1,3-BDBA forms cocrystals with bipyridines like 1,2-bis(4-pyridyl)ethylene (bpe) and 1,2-bis(4-pyridyl)ethane (bpeta) through hydrogen bonding interactions. [] These interactions involve the boronic acid groups of 1,3-BDBA and the nitrogen atoms of the bipyridine molecules. These cocrystals can exhibit interesting reactivities, such as photodimerization of bpe upon UV irradiation, leading to the formation of cyclobutane. [] This highlights the potential of using 1,3-BDBA in crystal engineering and designing materials with photo-responsive properties.

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